molecular formula C16H15FN2O4 B1178960 peptide methionine-tyrosine CAS No. 135316-81-3

peptide methionine-tyrosine

Cat. No.: B1178960
CAS No.: 135316-81-3
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Description

The peptide methionine-tyrosine is a dipeptide of significant interest in biochemical and oxidative stress research, valued for the unique redox-active properties of its constituent amino acids. Its systematic name is (2S)-2-{[(2S)-2-amino-4-methylsulfanylbutanoyl]amino}-3-(4-hydroxyphenyl)propanoic acid, and it is characterized by its zwitterionic nature in its hydrated crystalline form . A primary research application for this dipeptide is the study of antioxidant mechanisms. Methionine and tyrosine are both redox-active amino acids, and their inclusion in peptides contributes to antioxidant capacity against various radicals, such as the peroxyl radical and the ABTS cation radical, albeit with differing efficiencies depending on the assay system and peptide sequence . The dipeptide serves as a critical model for investigating intramolecular electron transfer, a key mechanism in oxidative damage and repair. Studies have shown that a methionine residue can influence the oxidation and nitration of a neighboring tyrosine. Contrary to some sulfur-containing amino acids, methionine does not necessarily inhibit tyrosine nitration; in some cases, it can actually stimulate it through an intramolecular electron transfer from the tyrosine residue to the methionine sulfide radical cation . This makes the peptide a valuable tool for understanding how amino acid sequence and proximity affect the specificity of protein modifications by reactive oxygen and nitrogen species (ROS/RNS) . Furthermore, research has revealed a novel intramolecular oxygen transfer mechanism within this dipeptide. Upon formation of a tyrosine hydroperoxide, one oxygen atom can be efficiently transferred to the methionine residue, resulting in a dioxygenated derivative where both the tyrosine is modified and the methionine is oxidized to methionine sulfoxide . This intricate chemistry underscores the compound's utility in elucidating complex oxidation pathways in peptides and proteins. The this compound is supplied for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

135316-81-3

Molecular Formula

C16H15FN2O4

Synonyms

peptide methionine-tyrosine

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

Peptide methionine-tyrosine exhibits notable antioxidant activities, which are crucial for combating oxidative stress in biological systems. Research has shown that the antioxidant capacity of dipeptides can be predicted based on their molecular structure and electronic properties.

Structure-Functional Relationship

A study utilized quantum chemical methods to analyze the antioxidant properties of tyrosine and methionine dipeptides. The findings indicated that modifications to the peptide structure significantly influenced their antioxidant activity against radicals such as ABTS (2,2′-Azino-bis-(3-ethyl-benzothiazoline-6-sulfonate)). Specifically, dipeptides with N-terminal tyrosine showed higher antioxidant capacities compared to those with C-terminal tyrosine .

Dipeptide StructureAntioxidant Capacity (µmol TE/µmol)
N-Terminal Tyr4.81 ± 0.10
C-Terminal Tyr1.70 ± 0.27
Free TyrosineReference Value

Pharmaceutical Applications

This compound has potential pharmaceutical applications, particularly in the development of bioactive peptides that serve as therapeutic agents.

Antidiabetic and Anticancer Agents

Bioactive peptides derived from food proteins, including methionine-tyrosine, have been explored for their antidiabetic and anticancer properties. For instance, certain peptide hydrolysates have been shown to inhibit angiotensin-converting enzyme (ACE), which is relevant in managing hypertension and diabetes .

Anti-inflammatory Effects

Studies have reported that peptides derived from chicken liver hydrolysates can induce antioxidant enzymes in vivo, thereby reducing inflammation and oxidative damage in animal models . The incorporation of such peptides into functional foods could enhance their health benefits.

Material Science Applications

The unique properties of this compound also extend to material sciences, particularly in the development of biomaterials.

Tyrosine-Rich Peptides

Research has highlighted the use of tyrosine-rich peptides for assembling materials with specific functionalities. These peptides can be modified to enhance their properties for applications in drug delivery systems and tissue engineering .

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of various dipeptides, methionine-tyrosine was found to exhibit significant protective effects against oxidative stress in cultured cells. The experiment demonstrated that cells treated with this dipeptide had reduced levels of reactive oxygen species compared to untreated controls .

Case Study: Anticancer Potential

Another study investigated the cytotoxic effects of this compound on human colorectal cancer cell lines. The results indicated that this dipeptide inhibited cell proliferation significantly more than control treatments, suggesting its potential as a therapeutic agent against cancer .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of PMY and Related Peptides

Peptide Species Distribution Length (aa) Key Structural Features Met Adjacent to Tyr?
PMY Agnathans (e.g., lamprey) ~36 Met-Tyr motif, C-terminal amidation Yes
NPY Vertebrates (mammals, fish) 36 Conserved C-terminal Tyr-Pro motif No
PYY Vertebrates (mammals, fish) 36 N-terminal Pro, C-terminal Tyr-Arg motif No
PP Birds, mammals 36 C-terminal amidation, Phe-Tyr motif No

Key Findings :

  • PMY’s Met-Tyr motif is absent in NPY, PYY, and PP, which instead feature aromatic residues (e.g., Tyr-Pro or Phe-Tyr) .
  • All family members share a conserved C-terminal amidation critical for receptor binding .

Evolutionary Relationships

PMY represents an ancestral form of the PP family, predating gene duplication events that gave rise to NPY, PYY, and PP in jawed vertebrates . Agnathans lack separate NPY and PYY genes, suggesting PMY fulfills roles later divided among specialized peptides in higher vertebrates .

Table 2: Evolutionary Divergence of the PP Family

Evolutionary Event Outcome Example Organisms
Ancestral gene duplication (~500 MYA) NPY and PYY/PP precursor gene split Agnathans (PMY-only)
Secondary duplication (~300 MYA) PYY and PP gene separation Teleost fish, mammals
Functional specialization NPY (nervous system), PYY (gut), PP (pancreas) Mammals, birds

Insights :

  • PMY’s dual tissue localization (brain/intestine) in lampreys mirrors the segregated roles of NPY and PYY in mammals .
  • Accelerated mutation rates in PP compared to NPY/PYY suggest divergent selective pressures .

Functional and Biochemical Comparisons

Nitration and Oxidation Susceptibility

The Met-Tyr motif in PMY influences tyrosine modification dynamics. Studies on model peptides show that methionine adjacent to tyrosine enhances nitration and oxidation under oxidative stress (e.g., peroxynitrite exposure) .

Table 3: Nitration/Oxidation Trends in PP Family Peptides
Peptide Oxidative Modification of Tyr Mechanism Experimental Evidence
PMY High Methionine sulfide radical cation transfers electrons to Tyr, enhancing nitration In vitro peptide models
NPY/PYY Moderate Tyr nitration inhibited by competing residues (e.g., Pro) Proteomic studies

Conflicting Findings :

  • Early studies hypothesized methionine inhibits Tyr nitration by scavenging radicals . However, recent data show Met can enhance nitration via intramolecular electron transfer . This duality underscores context-dependent behavior in PMY-like structures.

Functional Roles

  • PMY : Proposed roles in gut-brain signaling in lampreys, though exact physiological functions remain uncharacterized .
  • NPY : Regulates appetite, stress response, and vasoconstriction in mammals .
  • PYY : Inhibits gastric motility and promotes satiety .
  • PP : Modulates pancreatic enzyme secretion .

Preparation Methods

Resin Selection and Amino Acid Loading

Peptide methionine-tyrosine is typically synthesized via Fmoc (fluorenylmethoxycarbonyl)-based SPPS. A 2-chlorotrityl chloride (2-CTC) resin or Wang resin is employed for carboxyl-terminal anchoring. For instance, 2-CTC resin activated with thionyl chloride in dichloromethane (DCM) achieves a loading capacity of 0.86 mmol/g when coupled with Fmoc-Asp(tBu)-OH. Wang resin functionalized via Mitsunobu reaction with Fmoc-Tyr(tBu)-OCH₃ is another viable option for tyrosine-terminal peptides.

Fmoc Deprotection and Coupling Reactions

Fmoc removal is performed using 20% piperidine in dimethylformamide (DMF) for 7 minutes per cycle. Methionine and tyrosine residues are incorporated using N,N′-diisopropylcarbodiimide (DIC) and OxymaPure as coupling agents at a 1:1:1 molar ratio (amino acid/DIC/Oxyma) for 45 minutes. Tyrosine’s phenolic hydroxyl group is protected with tBu, while methionine’s thioether group remains unprotected but requires careful handling to avoid oxidation.

Protection Schemes and Side Reaction Mitigation

Tyrosine Protection

The tBu group is the standard choice for tyrosine protection, ensuring stability during TFA-mediated cleavage. In cyclic peptide syntheses, nitro (NO₂) groups are occasionally used for tyrosine side-chain modifications, followed by reduction to amine (-NH₂) for subsequent cyclization.

Methionine Reactivity Challenges

Methionine’s thioether group is prone to oxidation (forming methionine sulfoxide/sulfone) and S-alkylation (forming sulfonium salts) during acidic cleavage. These side reactions are acid-catalyzed and exacerbated by residual carbocations generated during deprotection.

Cleavage and Deprotection Optimization

TFA-Based Cocktails with Scavengers

Optimal cleavage conditions for methionine-tyrosine peptides involve TFA cocktails tailored to suppress oxidation and alkylation (Table 1). For peptides containing cysteine or tryptophan, TFA/Anisole/TMSCl/Me₂S/Triisopropylsilane (TIS) (85:5:5:5:5) with 1 mg/mL triphenylphosphine (PPh₃) eradicated methionine sulfoxide formation and reduced S-alkylation to <6%. For simpler sequences, TFA/Anisole/TMSCl/Me₂S (85:5:5:5) achieved 93.1% target peptide purity.

Table 1. Cleavage Condition Comparison for Methionine-Tyrosine Peptides

Condition (TFA-based)Target Peptide Purity (%)Methionine Sulfoxide (%)S-Alkylation (%)
TFA/TIS/H₂O (95:2.5:2.5)74.81.623.6
TFA/Anisole/TMSCl/Me₂S (85:5:5:5)93.10.146.7
TFA/Anisole/TMSCl/TIS/Me₂S + PPh₃94.505.4

Data adapted from.

Post-Cleavage Sulfonium Salt Reversal

S-tert-butylated methionine residues, formed during cleavage, are reversed by heating the crude peptide in 5% acetic acid at 40°C for 24 hours, achieving >95% conversion to free methionine.

Purification and Characterization

Precipitation and Lyophilization

Post-cleavage, peptides are precipitated in chilled diethyl ether, centrifuged, and lyophilized after aqueous dissolution. This step removes scavengers and organic byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5–95% acetonitrile/water gradient, 0.1% formic acid) resolves methionine-tyrosine peptides from impurities. LC-MS confirms molecular weight (e.g., m/z 662.45 for Ac-MEEPD-OH).

Challenges and Strategic Solutions

Tyrosine Side-Chain Modifications

Unprotected tyrosine residues may undergo sulfation or nitration under harsh conditions. The tBu group remains stable during standard SPPS but requires TFA for removal.

Case Study: Synthesis of Ac-Met-Tyr-OH

Stepwise Protocol

  • Resin Loading : Fmoc-Tyr(tBu)-OH loaded onto 2-CTC resin using DIC/OxymaPure.

  • Methionine Coupling : Fmoc-Met-OH coupled under identical conditions.

  • Cleavage : TFA/Anisole/TMSCl/Me₂S (85:5:5:5) for 1 hour at 25°C.

  • Post-Treatment : 5% acetic acid at 40°C for 24 hours.

  • Purification : HPLC (C18 column, 0.1% formic acid gradient).

Yield and Purity

Final yield: 78–85% (crude), >95% purity after HPLC .

Q & A

Basic Research Questions

Q. How is peptide methionine-tyrosine structurally characterized, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural characterization requires tandem mass spectrometry (MS/MS) to determine the amino acid sequence and nuclear magnetic resonance (NMR) spectroscopy for conformational analysis. Oxidation-prone residues like methionine necessitate adjustments in mass spectrometry parameters to account for modifications (e.g., −16 Da for oxidation) . For novel peptides, purity must be validated via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as outlined in peptide synthesis guidelines .

Q. What biological roles have been identified for this compound in comparative endocrinology?

  • Methodological Answer : Studies in lamprey (Petromyzon marinus) reveal its homology to neuropeptide Y (NPY) and peptide YY (PYY), suggesting roles in intestinal regulation. Research protocols include isolating the peptide from tissue extracts, followed by Edman degradation for sequencing and competitive binding assays to assess receptor interactions .

Q. What criteria should guide the selection of this compound for targeted assays like MRM (Multiple Reaction Monitoring)?

  • Methodological Answer : Prioritize peptides with minimal post-translational modifications (PTMs) and avoid cysteine/methionine residues when possible. If unavoidable, account for oxidation (−16 Da) and carbamidomethylation (−57 Da) in precursor/product ion calculations. Phosphosite quantification requires peptides with non-clustered phosphorylation sites to ensure assay specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound, such as its antioxidant vs. pro-inflammatory effects?

  • Methodological Answer : Discrepancies may arise from model-specific variables (e.g., cell type, oxidative stress inducers). Standardize experimental conditions using validated assays (e.g., AAPH-induced oxidative stress models) and include controls for gut microbiome-mediated metabolism, which can alter peptide activity. Meta-analyses of genetic association studies (e.g., HRSD17-linked loci) may clarify context-dependent mechanisms .

Q. What strategies optimize enzymatic hydrolysis for isolating this compound from complex protein matrices?

  • Methodological Answer : Use substrate-specific proteases (e.g., trypsin, chymotrypsin) and optimize pH/temperature to maximize yield. Monitor hydrolysis efficiency via SDS-PAGE and quantify peptides using LC-MS/MS. For scale-up, employ immobilized enzyme reactors to enhance stability and reusability .

Q. How should researchers address challenges in synthesizing this compound with high purity, particularly oxidation during solid-phase synthesis?

  • Methodological Answer : Incorporate methionine sulfoxide-resistant protecting groups (e.g., Fmoc-Met-OH) and reduce oxidation via inert argon atmospheres. Post-synthesis, purify using reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent. Validate purity via MALDI-TOF MS and amino acid analysis .

Q. What integrative approaches link this compound’s metabolic interactions (e.g., methionine-tyrosine/guanosine pairs) to depression-related pathways?

  • Methodological Answer : Combine differential partial correlation network analysis with GWAS data to identify metabolite-genetic interactions. For example, escitalopram exposure studies highlight gut microbiome-mediated shifts in methionine-tyrosine metabolism, requiring multi-omics integration (metabolomics, transcriptomics) .

Methodological Considerations for Data Interpretation

Q. How can conflicting results in conformational studies of this compound be reconciled?

  • Answer : Variations in solvent systems (e.g., aqueous vs. lipid-rich environments) may alter peptide folding. Use circular dichroism (CD) spectroscopy under physiologically relevant conditions and compare with computational models (e.g., molecular dynamics simulations) to validate structural hypotheses .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in antioxidant assays?

  • Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to quantify IC50 values. Include bootstrap resampling to assess confidence intervals and validate via ANOVA with post-hoc Tukey tests for multi-group comparisons .

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